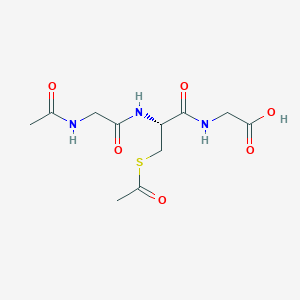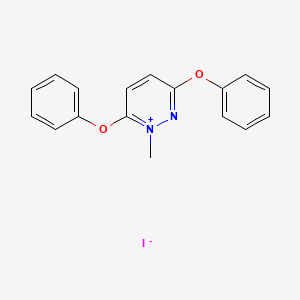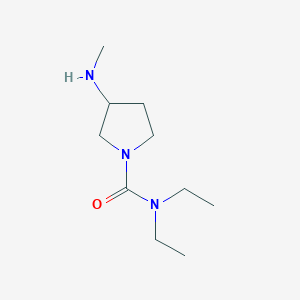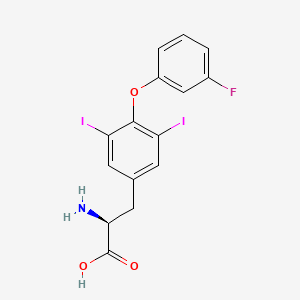
4-Amino-N-(1-oxo-1H-phenalen-2-YL)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
The synthesis of 4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-oxo-1H-phenalene-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity and affecting biochemical pathways. For example, it may inhibit the activity of carbonic anhydrase or dihydropteroate synthetase, leading to therapeutic effects in conditions such as glaucoma or bacterial infections .
Comparison with Similar Compounds
4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its phenalene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64636-15-3 |
|---|---|
Molecular Formula |
C19H14N2O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-amino-N-(1-oxophenalen-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H14N2O3S/c20-14-7-9-15(10-8-14)25(23,24)21-17-11-13-5-1-3-12-4-2-6-16(18(12)13)19(17)22/h1-11,21H,20H2 |
InChI Key |
DWVJZKAYRAHFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)NS(=O)(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
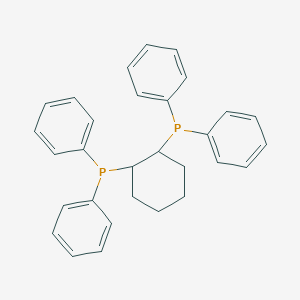
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
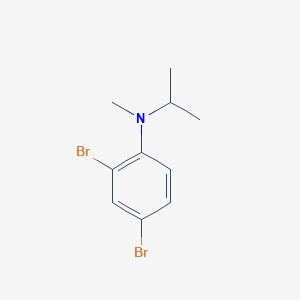
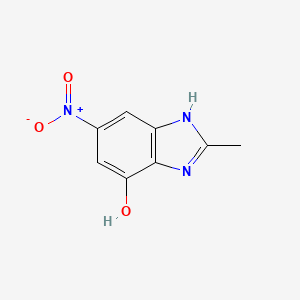
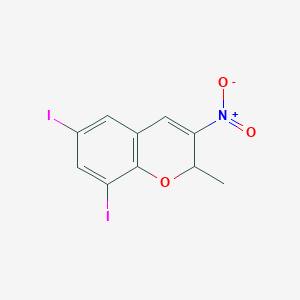

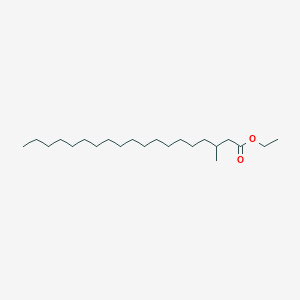
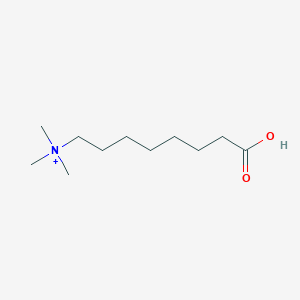
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
